molecular formula C17H17ClN2O2S B2445999 N1-(4-chlorophenethyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 941921-48-8

N1-(4-chlorophenethyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No.: B2445999
CAS No.: 941921-48-8
M. Wt: 348.85
InChI Key: SPOAJWHSXRZFAE-UHFFFAOYSA-N
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Description

N1-(4-chlorophenethyl)-N2-(3-(methylthio)phenyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a chlorophenethyl group and a methylthiophenyl group attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenethyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves the reaction of 4-chlorophenethylamine with 3-(methylthio)aniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of the intermediate

    Step 2: Formation of the final product

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and improve the overall purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenethyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorophenethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder, acidic conditions

    Substitution: Amines, thiols, basic or neutral conditions

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted phenethyl derivatives

Scientific Research Applications

N1-(4-chlorophenethyl)-N2-(3-(methylthio)phenyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. The presence of the chlorophenethyl and methylthiophenyl groups may contribute to its bioactivity.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets. Research is ongoing to determine its efficacy and safety in various medical applications.

    Industry: Utilized in the development of new materials and chemicals. Its unique properties make it a valuable component in the formulation of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 2-Butylthiophene
  • 2-Octylthiophene

Uniqueness

N1-(4-chlorophenethyl)-N2-(3-(methylthio)phenyl)oxalamide is unique due to the combination of the chlorophenethyl and methylthiophenyl groups attached to an oxalamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit enhanced bioactivity, stability, and specificity for certain targets, making it a promising candidate for further investigation.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-23-15-4-2-3-14(11-15)20-17(22)16(21)19-10-9-12-5-7-13(18)8-6-12/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOAJWHSXRZFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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